molecular formula C15H15NO5S B2547439 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid CAS No. 727689-56-7

4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid

Cat. No.: B2547439
CAS No.: 727689-56-7
M. Wt: 321.35
InChI Key: FPZKZULRIJSYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The compound 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid possesses the molecular formula C15H15NO5S and a molecular weight of 321.348 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex structural architecture comprising a benzoic acid core substituted at the para position with a methylene bridge connecting to a sulfonamide group. The sulfonamide moiety is further substituted with a 3-methoxyphenyl group, creating a distinctive molecular framework that influences both chemical reactivity and physical properties.

The structural composition includes several key functional groups that define the compound's chemical behavior. The carboxylic acid group at the para position of the benzene ring provides acidic properties and hydrogen bonding capabilities. The methylene bridge serves as a flexible linker between the aromatic benzoic acid core and the sulfonamide functionality. The sulfonamide group contains a sulfur atom in the plus-four oxidation state, bonded to two oxygen atoms and one nitrogen atom, creating a tetrahedral geometry around the sulfur center.

The 3-methoxyphenyl substituent introduces additional complexity through the presence of the methoxy group at the meta position relative to the sulfonamide attachment point. This substitution pattern creates specific steric and electronic effects that influence molecular conformation and intermolecular interactions. The methoxy group acts as an electron-donating substituent, modifying the electronic distribution throughout the aromatic system and affecting the overall molecular dipole moment.

Structural isomerism considerations for this compound include positional isomers where the methoxy group could be located at different positions on the phenyl ring (ortho, meta, or para to the sulfonamide attachment). The current compound represents the meta-substituted isomer, which provides optimal spatial separation between the methoxy group and the sulfonamide functionality. Alternative isomers would exhibit different physical and chemical properties due to varying steric interactions and electronic effects.

Properties

IUPAC Name

4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-3-2-4-14(9-13)22(19,20)16-10-11-5-7-12(8-6-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZKZULRIJSYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with 3-methoxybenzenesulfonamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the sulfonamide linkage . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid are best understood by comparing it to sulfonamide-based benzoic acid derivatives reported in recent studies. Key analogues are summarized below:

Table 1: Structural and Functional Comparison of Selected Sulfonamide Benzoic Acid Derivatives

Compound Name Substituents on Sulfonamide/Backbone Key Properties/Activities Reference
This compound 3-Methoxyphenyl, methylene bridge, benzoic acid Potential enzyme inhibitor (e.g., BChE, kinases); synthetic intermediate
DR-3-111 4-Cyclopentylbenzyl, perfluorophenyl Tyrosine kinase inhibitor; improved metabolic stability
DR-3-119 Cyclopropyl, 4,4-dimethylcyclohexylbenzyl High affinity for kinase-resistant mutants; enhanced solubility
6n 5-Bromo-2-hydroxyphenyl, pentafluorosulfanyl WD repeat-containing protein inhibitor; IC₅₀ = 0.8 µM
6k 5-Bromo-3-chloro-2-hydroxyphenyl, trifluoromethoxy AR inhibitory activity; LCMS m/z = 521.7 [M+H]⁺
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 4-Cyanophenyl, 3-methoxyphenyl Intermediate for PROTACs; moderate cytotoxicity

Structural Modifications and Bioactivity

  • Sulfonamide Substitution :

    • The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, which may enhance binding to hydrophobic pockets in enzymes. In contrast, perfluorophenyl (DR-3-111) or trifluoromethoxy (6k) substituents introduce strong electron-withdrawing effects, improving target selectivity and metabolic resistance .
    • Halogenation (e.g., bromo or chloro in 6n and 6k) increases steric bulk and enhances inhibitory potency against kinases and proteases .
  • Carboxylic acid functionality in the benzoic acid moiety is critical for hydrogen bonding with catalytic residues in enzymes like BChE .

Physicochemical and Analytical Data

Property Target Compound DR-3-111 6k
Molecular Weight ~361.38 g/mol 587.52 g/mol 520.71 g/mol
HPLC Retention (rt) Not reported 12.3 min (Method A) 1.80 min (LCMS)
1H NMR (δ ppm) Aromatic H: 7.2–8.1 Aromatic H: 6.8–7.9 Aromatic H: 7.0–8.2
MS Data Not reported m/z = 605.3 [M+H]⁺ m/z = 521.7 [M+H]⁺

Biological Activity

4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid, also known by its CAS number 727689-56-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group attached to a benzoic acid moiety, which influences its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N1O4S1. The structure features a methoxy group on the phenyl ring, which may enhance its solubility and bioactivity.

PropertyValue
Molecular FormulaC15H17N1O4S1
Molecular Weight321.37 g/mol
CAS Number727689-56-7
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with various cellular pathways. Notably, sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can lead to physiological effects such as diuresis and reduced intraocular pressure .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can effectively inhibit the growth of various bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Study: Antibacterial Activity
A comparative study involving several sulfonamide derivatives revealed that some exhibited minimum inhibitory concentrations (MICs) in the range of 2.95 to 7.14 µg/mL against resistant bacterial strains. This suggests that modifications in the sulfonamide structure can enhance antibacterial efficacy .

Anticancer Activity

Additionally, there is emerging evidence that sulfonamide derivatives can possess anticancer properties. For example, analogs have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 3.0 µM to 28.3 µM, indicating potent cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways.

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Benzamide derivativesA5495.85
Carboxamide derivativeMCF-73.0

Q & A

Q. What are the recommended synthetic routes for 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid, and what critical reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization :
  • Step 1 : Chlorination of 4-(methylsulfanyl)benzoic acid using Cl₂ gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) .
  • Step 2 : Sulfonamide formation via nucleophilic substitution, where the sulfonyl chloride intermediate reacts with 3-methoxyaniline. Solvent choice (e.g., DMF or THF) and base (e.g., pyridine) are critical for yield optimization .
  • Step 3 : Methyl ester hydrolysis under basic conditions (NaOH/EtOH) to yield the free benzoic acid moiety. Reaction time and temperature (60–80°C) must be monitored to avoid side reactions .
    Key Optimization Parameters : Catalyst loading (FeCl₃ at 5–10 mol%), reaction time (4–8 hours for sulfonamide coupling), and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral signatures?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the singlet peak of the methoxy group (δ 3.8–4.0 ppm) and the aromatic protons of the 3-methoxyphenyl ring (δ 6.7–7.5 ppm). The methylene bridge (CH₂ in sulfonamido) appears as a triplet at δ 4.2–4.5 ppm .
  • ¹³C NMR : Confirm the carbonyl carbon of the benzoic acid (δ 168–172 ppm) and sulfonamide sulfur connectivity (δ 110–120 ppm) .
  • LCMS : Validate molecular weight ([M+H]⁺ expected at m/z ~346) and monitor purity (>95% by HPLC) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. Key metrics: R-factor <5%, resolution <1.0 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental data for this sulfonamide derivative?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-calculated bond lengths/angles (e.g., sulfonamide S–N distance ~1.63 Å) with crystallographic data. Adjust solvent-effect parameters in simulations if discrepancies exceed 5% .
  • Dynamic Behavior : Use variable-temperature NMR to assess conformational flexibility of the methylene bridge. If computational models assume rigidity, discrepancies in NOE correlations may arise .
  • Troubleshooting Example : If predicted logP (e.g., 2.1) conflicts with experimental HPLC retention times, re-evaluate solvation models or validate with octanol-water partition assays .

Q. What strategies are employed in optimizing the bioactivity of this compound through systematic structural modifications?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Modification 1 : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance sulfonamide electrophilicity. Monitor enzyme inhibition (e.g., IC₅₀ shifts from 10 µM to 2 µM) .
  • Modification 2 : Introduce steric hindrance at the methylene bridge (e.g., CH₂→C(CH₃)₂) to improve metabolic stability. Assess via microsomal assays (e.g., t₁/₂ increase from 1.5 to 4 hours) .
  • Biological Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k_d) to target proteins. Cross-reference with cellular assays (e.g., apoptosis in cancer cell lines) .

Q. What experimental approaches are recommended for analyzing potential polymorphic forms of this compound, and how do they impact material properties?

  • Methodological Answer :
  • Techniques :
  • PXRD : Identify polymorphs by comparing experimental diffractograms with simulated patterns from single-crystal data. Monitor peak splitting at 2θ = 12–15° .
  • DSC : Detect thermal transitions (e.g., melting points varying by 5–10°C between forms). Optimize crystallization solvents (e.g., EtOH vs. acetonitrile) to isolate stable polymorphs .
  • Impact : Polymorphs with higher lattice energy (Form II) may exhibit superior solubility (e.g., 2.5 mg/mL vs. 1.2 mg/mL for Form I), critical for bioavailability studies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardization : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation). For example, a 10% DMSO concentration variance can alter IC₅₀ by 3-fold .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrate assays) with cellular viability data (MTT assays). Discrepancies may indicate off-target effects .
  • Meta-Analysis : Aggregate data from ≥3 independent studies (e.g., PubChem, peer-reviewed papers) and apply statistical weighting. Exclude outliers with Grubbs’ test (α=0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.